molecular formula C23H24O3 B11633464 (2Z,6E)-2,6-bis[(4-methoxyphenyl)methylidene]-4-methylcyclohexan-1-one

(2Z,6E)-2,6-bis[(4-methoxyphenyl)methylidene]-4-methylcyclohexan-1-one

Cat. No.: B11633464
M. Wt: 348.4 g/mol
InChI Key: PKCBZUFBRPBRKZ-FANOUHKGSA-N
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Description

(2Z,6E)-2,6-bis[(4-methoxyphenyl)methylidene]-4-methylcyclohexan-1-one is an organic compound known for its unique structural properties and potential applications in various fields of scientific research. This compound features a cyclohexanone core with two methoxyphenylmethylidene groups attached at positions 2 and 6, and a methyl group at position 4. The compound’s distinct configuration and functional groups make it a subject of interest in organic chemistry and related disciplines.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2Z,6E)-2,6-bis[(4-methoxyphenyl)methylidene]-4-methylcyclohexan-1-one typically involves a multi-step process. One common method is the aldol condensation reaction between 4-methylcyclohexanone and 4-methoxybenzaldehyde. The reaction is usually carried out in the presence of a base such as sodium hydroxide or potassium hydroxide, which facilitates the formation of the enolate intermediate. The reaction conditions often include refluxing the mixture in an appropriate solvent like ethanol or methanol to achieve the desired product.

Industrial Production Methods

While specific industrial production methods for this compound are not widely documented, the general principles of large-scale organic synthesis apply. These include optimizing reaction conditions for higher yields, using continuous flow reactors for better control over reaction parameters, and employing purification techniques such as recrystallization or chromatography to isolate the final product.

Chemical Reactions Analysis

Types of Reactions

(2Z,6E)-2,6-bis[(4-methoxyphenyl)methylidene]-4-methylcyclohexan-1-one can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of corresponding carboxylic acids or ketones.

    Reduction: Reduction reactions using agents such as sodium borohydride or lithium aluminum hydride can convert the compound into alcohols or alkanes.

    Substitution: The methoxy groups can participate in nucleophilic substitution reactions, where they are replaced by other functional groups like halogens or amines.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or neutral conditions.

    Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.

    Substitution: Halogenating agents like thionyl chloride or nucleophiles like ammonia.

Major Products Formed

    Oxidation: Carboxylic acids, ketones.

    Reduction: Alcohols, alkanes.

    Substitution: Halogenated derivatives, amines.

Scientific Research Applications

(2Z,6E)-2,6-bis[(4-methoxyphenyl)methylidene]-4-methylcyclohexan-1-one has several applications in scientific research:

    Chemistry: Used as a building block in organic synthesis and as a model compound for studying reaction mechanisms.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential therapeutic effects and as a lead compound in drug discovery.

    Industry: Utilized in the development of new materials and as an intermediate in the synthesis of complex organic molecules.

Mechanism of Action

The mechanism by which (2Z,6E)-2,6-bis[(4-methoxyphenyl)methylidene]-4-methylcyclohexan-1-one exerts its effects is primarily through its interaction with specific molecular targets. The compound’s methoxyphenyl groups can engage in π-π interactions with aromatic residues in proteins, while the cyclohexanone core can form hydrogen bonds with active site residues. These interactions can modulate the activity of enzymes or receptors, leading to various biological effects. Additionally, the compound’s ability to undergo redox reactions can influence cellular redox states and signaling pathways.

Comparison with Similar Compounds

Similar Compounds

    Ethyl acetoacetate: Another compound with a similar structural motif, used in organic synthesis.

    Ringer’s lactate solution: While not structurally similar, it is used in medical applications and shares some functional properties.

Uniqueness

(2Z,6E)-2,6-bis[(4-methoxyphenyl)methylidene]-4-methylcyclohexan-1-one is unique due to its specific configuration and functional groups, which confer distinct chemical reactivity and biological activity

Properties

Molecular Formula

C23H24O3

Molecular Weight

348.4 g/mol

IUPAC Name

(2Z,6E)-2,6-bis[(4-methoxyphenyl)methylidene]-4-methylcyclohexan-1-one

InChI

InChI=1S/C23H24O3/c1-16-12-19(14-17-4-8-21(25-2)9-5-17)23(24)20(13-16)15-18-6-10-22(26-3)11-7-18/h4-11,14-16H,12-13H2,1-3H3/b19-14-,20-15+

InChI Key

PKCBZUFBRPBRKZ-FANOUHKGSA-N

Isomeric SMILES

CC1C/C(=C\C2=CC=C(C=C2)OC)/C(=O)/C(=C\C3=CC=C(C=C3)OC)/C1

Canonical SMILES

CC1CC(=CC2=CC=C(C=C2)OC)C(=O)C(=CC3=CC=C(C=C3)OC)C1

Origin of Product

United States

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